2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Description
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic small molecule featuring a pyrimidinone core substituted with a sulfonyl group at position 5 and a thioacetamide moiety at position 2. The sulfonyl group is attached to a 4-(tert-butyl)phenyl ring, enhancing steric bulk and lipophilicity, while the acetamide group is linked to a p-tolyl (4-methylphenyl) group.
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-15-5-9-17(10-6-15)25-20(27)14-31-22-24-13-19(21(28)26-22)32(29,30)18-11-7-16(8-12-18)23(2,3)4/h5-13H,14H2,1-4H3,(H,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBOWSPSXVSCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids.
Thioacetamide Formation: The thioacetamide moiety can be formed by reacting the intermediate with thioacetic acid or its derivatives.
Final Coupling: The final step involves coupling the intermediate with p-toluidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Sulfides
Substitution Products: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties. Its structural features suggest potential interactions with biological targets involved in inflammation and cancer pathways.
Case Studies :
- Anti-inflammatory Activity : Research indicates that similar compounds with sulfonamide moieties exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). A study demonstrated that derivatives of pyrimidine compounds can reduce inflammatory markers in vivo, suggesting that the target compound may possess similar properties .
- Anticancer Properties : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a derivative of pyrimidine was found to inhibit cell proliferation in various cancer cell lines by modulating apoptotic pathways . This suggests that the target compound may also have potential as an anticancer agent.
Biochemical Research
The compound's ability to interact with specific enzymes and receptors makes it a candidate for biochemical studies aimed at understanding disease mechanisms.
Applications :
- Enzyme Inhibition Studies : The sulfonamide group is known for its ability to act as a reversible inhibitor for carbonic anhydrase and other enzymes. Studies involving enzyme kinetics can elucidate the mechanism of action of this compound .
- Receptor Binding Studies : Investigating how this compound binds to various receptors can provide insights into its therapeutic potential. For instance, its interaction with nuclear receptors involved in inflammation could be explored through binding assays.
Mechanism of Action
The mechanism of action of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Hit15 | M8 | Compound 8d |
|---|---|---|---|---|
| Molecular Weight | ~500 (estimated) | ~495 | 612.50 | 449.9 |
| LogP (estimated) | ~3.5 (high) | ~3.2 | ~2.8 | ~2.5 |
| Key Functional Groups | tert-butyl, sulfonyl | isopropyl, methoxy | bromine, piperazinyl sulfonyl | cyano, nitrobenzothiazole |
| Solubility | Low (tert-butyl) | Moderate | Moderate | Low (nitro group) |
- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, while tert-butyl may slow hepatic clearance compared to smaller alkyl chains (e.g., isopropyl) .
Biological Activity
The compound 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 899725-25-8) is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a pyrimidine ring, sulfonyl group, and thioacetamide moiety, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 489.6 g/mol. The compound's structure is characterized by:
- A pyrimidine core that is known for various biological activities.
- A sulfonyl group which enhances solubility and potential reactivity.
- A thioacetamide moiety that may contribute to its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. The thioacetamide group has been linked to both antibacterial and antifungal activities. For instance, derivatives of thioacetamide have shown efficacy against various pathogens by inhibiting essential enzymes involved in cell wall synthesis and metabolic pathways .
| Activity | Pathogen/Target | Mechanism |
|---|---|---|
| Antibacterial | MRSA | Inhibition of peptidoglycan biosynthesis |
| Antifungal | Candida spp. | Disruption of cell wall synthesis |
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis .
A recent study demonstrated that derivatives of pyrimidine compounds can induce apoptosis in cancer cells by activating caspase pathways . This suggests that our compound may also exhibit similar mechanisms.
| Cancer Type | Effect | Mechanism |
|---|---|---|
| Breast Cancer | Cell cycle arrest | Induction of apoptosis via caspase activation |
| Lung Cancer | Inhibition of growth | Targeting metabolic pathways |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes critical for microbial survival and cancer progression. Sulfonamides, structurally related to our compound, are known to inhibit dihydropteroate synthase (DHPS), disrupting folate biosynthesis in bacteria .
Additionally, the sulfonyl group may enhance binding affinity to target enzymes, increasing the efficacy of inhibition. This property is particularly relevant for developing new antimicrobial agents.
Case Studies
- Antimicrobial Evaluation : A study synthesized several thioacetamide derivatives and tested their antimicrobial activity against MRSA and E. coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial properties .
- Anticancer Activity Assessment : In vitro assays on lung cancer cell lines showed that compounds similar to our target induced apoptosis at micromolar concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the dihydropyrimidinone core via Biginelli-like cyclocondensation of thiourea, β-keto esters, and aldehydes under acidic conditions (e.g., HCl or acetic acid) .
- Step 2 : Sulfonation at the 5-position using 4-(tert-butyl)benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base like triethylamine .
- Step 3 : Thioacetamide coupling via nucleophilic substitution between the 2-thiol group of the pyrimidinone and chloroacetyl-p-toluidine in dichloromethane (DCM) .
Key conditions : Temperature (60–80°C for cyclocondensation), inert atmosphere (N₂ for moisture-sensitive steps), and purification via column chromatography .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.3 ppm, sulfonyl protons at δ ~7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- HPLC : Purity assessment (>95% for biological assays) using C18 columns with acetonitrile/water gradients .
Q. How is the compound’s biological activity initially assessed?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Anticancer activity : Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7, HeLa) .
- Dose-response curves : Data normalized to controls (DMSO vehicle) with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) using factorial designs. For example, DMF improves sulfonation efficiency over THF due to higher polarity .
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Workup strategies : Extract unreacted sulfonyl chlorides with ethyl acetate to reduce purification complexity .
Q. How to resolve contradictions in reported biological activity across studies?
- Cross-validation : Replicate assays in standardized conditions (e.g., ATP concentration in kinase assays) .
- Purity analysis : Confirm compound integrity via HPLC-MS; impurities >5% may skew bioactivity .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. p-tolyl substituents) to identify pharmacophores .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., CDK2) based on sulfonyl and acetamide interactions .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- ADMET prediction : SwissADME or ProTox-II to estimate permeability, toxicity, and metabolic stability .
Q. How to design SAR studies for this compound?
- Substituent variation : Synthesize analogs with modified sulfonyl (e.g., 4-bromo vs. tert-butyl) or acetamide (e.g., N-alkyl vs. N-aryl) groups .
- Bioisosteric replacement : Replace the dihydropyrimidinone core with triazinones to evaluate scaffold flexibility .
- Data clustering : Use PCA or heatmaps to correlate structural features (e.g., logP, H-bond donors) with IC₅₀ values .
Q. What strategies mitigate instability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonyl group .
- Stabilizers : Add antioxidants (e.g., BHT) in DMSO stock solutions to reduce oxidative degradation .
- Periodic QC : Reassess purity via HPLC every 6 months and repurify if degradation exceeds 5% .
Q. How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein in lysates after compound treatment .
- Pull-down assays : Use biotinylated probes or click chemistry to isolate compound-bound proteins for MS identification .
- Knockdown/overexpression : CRISPR/Cas9 knockout of the putative target to confirm loss of compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
